molecular formula C8H10FNO3 B2453687 2-(1-Fluoro-2-methylpropan-2-yl)-1,3-oxazole-5-carboxylic acid CAS No. 2247104-03-4

2-(1-Fluoro-2-methylpropan-2-yl)-1,3-oxazole-5-carboxylic acid

Cat. No.: B2453687
CAS No.: 2247104-03-4
M. Wt: 187.17
InChI Key: FCWDZJHGTFVVOG-UHFFFAOYSA-N
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Description

2-(1-Fluoro-2-methylpropan-2-yl)-1,3-oxazole-5-carboxylic acid is an organic compound featuring a fluorinated alkyl group attached to an oxazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Fluoro-2-methylpropan-2-yl)-1,3-oxazole-5-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the fluorinated alkyl group and the carboxylic acid functionality. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The fluorinated alkyl group can be introduced via nucleophilic substitution reactions using fluorinated alkyl halides. The carboxylic acid group is often introduced through oxidation reactions of corresponding alcohols or aldehydes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates. The purification process may involve crystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Fluoro-2-methylpropan-2-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides or esters.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as esters, alcohols, aldehydes, and substituted oxazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-Fluoro-2-methylpropan-2-yl)-1,3-oxazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials with specific functionalities.

    Biological Studies: It can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(1-Fluoro-2-methylpropan-2-yl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated alkyl group can enhance the compound’s binding affinity and specificity towards these targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. The carboxylic acid group can act as a hydrogen bond donor or acceptor, facilitating interactions with amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Fluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid
  • 2-(1-Fluoro-2-methylpropan-2-yl)-1,3-thiazole-5-carboxylic acid

Uniqueness

2-(1-Fluoro-2-methylpropan-2-yl)-1,3-oxazole-5-carboxylic acid is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. The fluorinated alkyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design and development.

Properties

IUPAC Name

2-(1-fluoro-2-methylpropan-2-yl)-1,3-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO3/c1-8(2,4-9)7-10-3-5(13-7)6(11)12/h3H,4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWDZJHGTFVVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CF)C1=NC=C(O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247104-03-4
Record name 2-(1-fluoro-2-methylpropan-2-yl)-1,3-oxazole-5-carboxylic acid
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